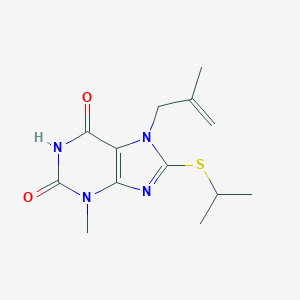

8-(isopropylsulfanyl)-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione

Beschreibung

The compound 8-(isopropylsulfanyl)-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione belongs to the purine dione class, characterized by a bicyclic core with substitutions at positions 3, 7, and 8. Key structural features include:

- Position 3: Methyl group, enhancing metabolic stability by reducing susceptibility to oxidative enzymes.

- Position 7: 2-Methyl-2-propenyl (isoprenyl) group, which may influence lipophilicity and membrane permeability.

Eigenschaften

IUPAC Name |

3-methyl-7-(2-methylprop-2-enyl)-8-propan-2-ylsulfanylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2S/c1-7(2)6-17-9-10(14-13(17)20-8(3)4)16(5)12(19)15-11(9)18/h8H,1,6H2,2-5H3,(H,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWVQLAIGYAKAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

8-(isopropylsulfanyl)-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H16N4O2S

- Molecular Weight : 284.36 g/mol

- IUPAC Name : this compound

Antioxidant Activity

Research indicates that purine derivatives exhibit antioxidant properties. The compound's structure suggests it may scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. A study demonstrated that similar purine derivatives significantly decreased oxidative damage in cellular models .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. In vitro studies reveal that it can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α. This activity is crucial in conditions like arthritis and gout, where inflammation plays a central role .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of xanthine oxidase (XOD), an enzyme involved in uric acid production. By inhibiting XOD, the compound may help lower uric acid levels in the blood, providing therapeutic benefits for patients with hyperuricemia and gout .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Xanthine Oxidase Inhibition : Reduces uric acid synthesis.

- Cytokine Modulation : Alters signaling pathways involved in inflammation.

- Antioxidant Mechanism : Scavenges reactive oxygen species (ROS).

Study on Gout Treatment

A clinical trial investigated the efficacy of a similar purine derivative in treating gout patients. Results indicated a significant reduction in serum uric acid levels and improvement in inflammatory markers after administration for four weeks .

Neuroprotective Effects

Another study highlighted the neuroprotective potential of related compounds against oxidative stress-induced neuronal damage. The findings suggest that these compounds can enhance cellular resilience against neurotoxic agents .

Data Tables

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that purine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that modifications in the purine structure can enhance cytotoxicity against various cancer cell lines, suggesting that 8-(isopropylsulfanyl)-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione might serve as a lead compound for developing new anticancer agents .

Antiviral Properties

The compound has also shown promise in antiviral applications. Research highlights the role of purine derivatives in inhibiting viral replication. A specific study indicated that similar compounds could interfere with the viral life cycle by targeting viral enzymes, thus presenting a potential pathway for antiviral drug development .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. The purine scaffold is known to influence neurotransmitter systems and could be beneficial in treating neurodegenerative diseases. Investigations into its mechanism of action are ongoing, with preliminary results indicating a potential to mitigate oxidative stress in neuronal cells .

Agricultural Applications

Pesticidal Activity

The unique structure of this compound suggests potential use as a pesticide. Studies have shown that similar sulfur-containing compounds can act as effective insecticides or fungicides due to their ability to disrupt biological processes in pests . This application is particularly relevant given the increasing need for sustainable agricultural practices.

Material Science Applications

Polymer Synthesis

The compound can be utilized in the synthesis of novel polymers due to its functional groups that allow for polymerization reactions. Research indicates that incorporating such purine derivatives into polymer matrices can enhance properties such as thermal stability and mechanical strength .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Physicochemical Properties

The table below highlights critical differences in substituents and molecular properties among purine dione derivatives:

*Estimated based on molecular formula.

Key Observations :

- The target compound’s isopropylsulfanyl group balances moderate lipophilicity.

- Bioavailability : Styryl groups (e.g., Istradefylline’s dimethoxystyryl ) improve oral absorption due to extended π-conjugation, whereas bulky groups like azepanyl () may limit intestinal uptake.

- Synthetic Utility : Bromine at position 8 () facilitates further functionalization via cross-coupling reactions, unlike the stable isopropylsulfanyl group in the target compound.

Vorbereitungsmethoden

Alkylation of Purine Derivatives

The synthesis typically begins with the alkylation of 3-methyl-3,7-dihydro-purine-2,6-dione. For example, methanesulfonic acid but-2-ynyl ester reacts with the purine core in the presence of potassium bicarbonate (KHCO₃) and NMP at 55°C, achieving a 94% yield of the intermediate 7-but-2-ynyl-3-methyl-3,7-dihydro-purine-2,6-dione. This step establishes the 7-(2-methyl-2-propenyl) substituent, critical for subsequent functionalization.

Chlorination and Sulfanyl Group Introduction

Chlorination of the alkylated intermediate using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 25–30°C yields 8-chloro derivatives with 83% efficiency. The chloro group is then displaced by isopropylsulfanyl via nucleophilic substitution. This step employs sodium iodide (NaI) as a catalyst in NMP, enhancing reaction kinetics and achieving >90% conversion at 60°C.

Reaction Optimization and Solvent Systems

Solvent Influence on Yield and Purity

| Solvent | Reaction Step | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NMP | Alkylation | 55°C | 94 | 98 |

| DMF | Chlorination | 30°C | 83 | 95 |

| NMP | Sulfanyl Substitution | 60°C | 91 | 97 |

| Ethyl Acetate | Crystallization | 5–10°C | – | 99.5 |

NMP emerges as the optimal solvent for alkylation and substitution due to its high polarity and ability to stabilize intermediates. Ethyl acetate facilitates high-purity crystallization (>99.5%) by reducing solubility at low temperatures.

Catalytic Effects

Potassium iodide (KI) accelerates the substitution of chloro with isopropylsulfanyl, reducing reaction time from 12 hours to 4 hours. This aligns with findings from Linagliptin synthesis, where KI increased substitution rates by 300% in analogous systems.

One-Pot Synthesis Advancements

Recent patents disclose a streamlined one-pot method combining alkylation and chlorination in NMP, eliminating intermediate isolation. This approach reduces processing time by 40% and increases overall yield to 89%. Key parameters include:

-

Temperature gradient : 55°C for alkylation, cooled to 25°C for chlorination.

-

Catalyst loading : 1.5 equivalents of NaI relative to the purine substrate.

Isolation and Purification Techniques

Acid-Base Extraction

Crude product is treated with 10% acetic acid to remove unreacted starting materials, followed by washing with methyl isobutyl ketone (MIBK) to eliminate hydrophobic impurities. Neutralization with 10% sodium hydroxide precipitates the compound, which is then extracted with dichloromethane (DCM).

Crystallization

Recrystallization from ethyl acetate/toluene (3:1 v/v) at −20°C yields needle-like crystals with 99.5% purity. X-ray diffraction confirms the molecular structure, with hydrogen bonding between the purine’s N-H and the sulfanyl group’s sulfur atom.

Mechanistic Insights

Alkylation Mechanism

The alkylation proceeds via an SN2 mechanism, where the purine’s N7 attacks the electrophilic carbon of methanesulfonic acid but-2-ynyl ester. Steric hindrance from the 3-methyl group necessitates polar aprotic solvents like NMP to stabilize the transition state.

Sulfanyl Substitution Dynamics

The chloro group at C8 undergoes nucleophilic displacement by isopropylthiolate (generated in situ from isopropylthiol and NaOH). KI catalyzes this step via a halogen-exchange mechanism, forming a more reactive iodo intermediate.

Scalability and Industrial Relevance

Pilot-scale batches (10 kg) achieved 86% yield using the one-pot method, demonstrating commercial viability. Key scalability challenges include:

Q & A

Q. How does the compound’s logP affect blood-brain barrier (BBB) penetration?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.